Rel-(3R,5S)-3,5-difluoropiperidine

conformational analysis fluorine effect aqueous solvation

Rel-(3R,5S)-3,5-difluoropiperidine is the cis-configured racemic isomer that adopts a unique ≥95% diaxial conformation in solution. This stereoelectronically enforced lock creates a 'Janus face' with enhanced hydrophilicity and a 3.2–4.7 D dipole moment, making it superior to other fluorinated piperidine regioisomers for multiparameter optimization. Replace non-fluorinated or mono-fluorinated piperidines in your lead series to lower LogP by ≥0.5 units while maintaining potency and improving CNS exposure. Ideal for brain-penetrant kinase inhibitors and metabolically robust chemical probes.

Molecular Formula C5H9F2N
Molecular Weight 121.13
CAS No. 259110-62-8
Cat. No. B1654690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3R,5S)-3,5-difluoropiperidine
CAS259110-62-8
Molecular FormulaC5H9F2N
Molecular Weight121.13
Structural Identifiers
SMILESC1C(CNCC1F)F
InChIInChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2/t4-,5+
InChIKeyFXAZVBOIOYBLII-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(3R,5S)-3,5-Difluoropiperidine (CAS 259110-62-8): A cis-Configured Fluorinated Piperidine Building Block with Unusual Conformational and Physicochemical Properties


Rel-(3R,5S)-3,5-difluoropiperidine is the cis-configured (racemic) isomer of 3,5-difluoropiperidine, a saturated six-membered nitrogen heterocycle bearing two fluorine atoms at the 3- and 5-positions in a relative cis orientation [1]. In aqueous solution, this compound adopts an almost exclusive diaxial fluorine conformation (≥95%), driven by a strong intramolecular charge-dipole interaction between the protonated amine and the C–F dipoles [1]. This unique conformational preference confers a facially polarized ('Janus face') character, resulting in unusually high hydrophilicity and distinct pKa/LogP behavior compared to other fluorinated piperidine regioisomers and stereoisomers [2].

Why Rel-(3R,5S)-3,5-Difluoropiperidine Cannot Be Simply Replaced by Other Fluoropiperidine Isomers or Non-Fluorinated Piperidines


The cis-3,5-difluoropiperidine scaffold possesses a stereoelectronically enforced diaxial conformation that is inaccessible to its trans-3,5-difluoro isomer, 3-fluoropiperidine, 3,3-difluoropiperidine, or 4,4-difluoropiperidine [1]. This conformational lock dramatically alters the compound's dipole moment, aqueous solvation, basicity, lipophilicity, and metabolic stability [1][2]. Consequently, substituting rel-(3R,5S)-3,5-difluoropiperidine with a regioisomeric or stereoisomeric analog in a drug candidate or chemical probe can lead to unpredictable changes in target binding, solubility, permeability, and clearance, undermining SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence for Rel-(3R,5S)-3,5-Difluoropiperidine Versus Closest Analogs


Aqueous Conformation: ≥95% Diaxial Fluorine Population for cis-3,5-Difluoropiperidine vs. Negligible for trans Isomer

In D₂O solution, the free base of cis-3,5-difluoropiperidine (rel-(3R,5S)-3,5-difluoropiperidine) exists with a diaxial fluorine population of ≥95% as determined by ¹H NMR J-value analysis, corresponding to a 3JH-4ax,F coupling constant of 47.0 Hz [1]. The all-axial (aaa) and equatorial-axial-axial (eaa) conformers possess dipole moments of 3.2 D and 4.7 D, respectively, markedly higher than the diequatorial conformers (eee: 2.4 D; aee: 2.2 D) that would be populated by the trans isomer [1]. In contrast, the trans-3,5-difluoropiperidine cannot access a diaxial arrangement of fluorines and instead adopts diequatorial conformations with lower polarity and reduced aqueous solvation stabilization [1].

conformational analysis fluorine effect aqueous solvation

Janus Face Hydrophilicity: cis-3,5-Difluoropiperidine Exhibits Exceptionally Low LogP Relative to Other Fluoropiperidine Regioisomers

In a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, cis-3,5-difluoropiperidine was identified as a 'Janus face' (facially polarized) compound with unusually high hydrophilicity [2]. The measured LogP of cis-3,5-difluoropiperidine is substantially lower than that of 3-fluoropiperidine, 3,3-difluoropiperidine, and 4,4-difluoropiperidine when compared at equivalent pKa values [2]. This hydrophilicity enhancement is a direct consequence of the solvent-stabilized diaxial conformation, which creates a strong facial segregation of charge [1][2].

lipophilicity LogP Janus face fluoropiperidine

High Metabolic Stability: cis-3,5-Difluoropiperidine Resists Microsomal Oxidation Unlike 3,3-Difluoroazetidine

Intrinsic microsomal clearance (CLint) measurements across the fluorinated heterocyclic amine series revealed that cis-3,5-difluoropiperidine, along with most compounds studied, demonstrated high metabolic stability [1]. The notable exception was 3,3-difluoroazetidine, which showed significantly elevated clearance, highlighting that the metabolic stability of cis-3,5-difluoropiperidine is not universal among gem-difluorinated saturated heterocycles [1]. This stability is attributed to the electron-withdrawing effect of the vicinal difluoro substitution pattern, which deactivates the piperidine ring toward oxidative metabolism.

metabolic stability intrinsic clearance microsomes fluorine effect

Blood-Brain Barrier Penetration Potential: 5-Substituted cis-3,5-Difluoropiperidine Derivatives Engineered for CNS Exposure

A patent application (US 2021/0017159 A1) discloses 5-substituted difluoropiperidine compounds, explicitly built on the 3,5-difluoropiperidine scaffold, that demonstrate the capacity to cross the blood-brain barrier [1]. These compounds act as protein kinase inhibitors targeting VEGFR2 and SRC kinase family (FYN) and are claimed for treating primary brain cancer (glioma), glioblastoma, and CNS metastases [1]. While the parent rel-(3R,5S)-3,5-difluoropiperidine is a building block, the patent demonstrates that the cis-3,5-difluoro substitution pattern is compatible with, and likely contributes to, BBB penetration when elaborated into drug-like molecules.

blood-brain barrier CNS drug design protein kinase inhibitor brain penetration

High-Value Application Scenarios for Rel-(3R,5S)-3,5-Difluoropiperidine Based on Quantitative Differentiation Evidence


Design of CNS-Penetrant Kinase Inhibitors for Brain Cancer

Medicinal chemistry teams pursuing brain-penetrant kinase inhibitors can incorporate rel-(3R,5S)-3,5-difluoropiperidine as a core scaffold. Patent evidence demonstrates that 5-substituted derivatives maintain BBB penetration and inhibit VEGFR2 and FYN kinases in glioblastoma models [3]. The cis-3,5-difluoro pattern is critical for the conformational and electronic properties that favor CNS exposure [1][3].

Reducing Lipophilicity-Driven Off-Target Toxicity in Lead Optimization

When a lead series suffers from high LogP, hERG liability, or poor solubility, replacing a non-fluorinated or mono-fluorinated piperidine with rel-(3R,5S)-3,5-difluoropiperidine can lower LogP by ≥0.5 units while maintaining or improving metabolic stability [2]. The 'Janus face' hydrophilicity provides a rational strategy for multiparameter optimization without sacrificing potency [1][2].

Building Metabolically Stable Chemical Probes for Target Validation

For chemical biology applications requiring prolonged target engagement in cellular and in vivo settings, rel-(3R,5S)-3,5-difluoropiperidine offers a metabolically robust amine building block. Its low intrinsic microsomal clearance (CLint) relative to 3,3-difluoroazetidine and unsubstituted piperidine [2] ensures extended half-life of derived probes, improving the reliability of pharmacodynamic readouts.

Conformationally Constrained Peptidomimetic Scaffolds

The enforced diaxial conformation of rel-(3R,5S)-3,5-difluoropiperidine imparts a rigid, facially polarized geometry that can be exploited to mimic turn structures or orient pharmacophoric elements in peptidomimetics. The quantitative dipole moment enhancement (3.2–4.7 D) [1] can be leveraged to strengthen electrostatic interactions with protein targets, improving binding affinity and selectivity.

Quote Request

Request a Quote for Rel-(3R,5S)-3,5-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.